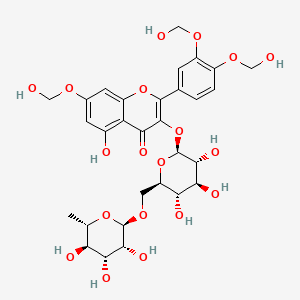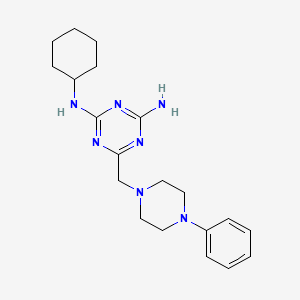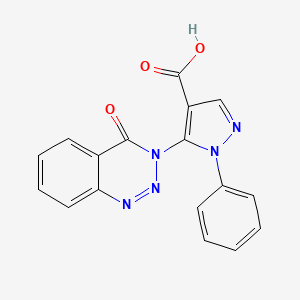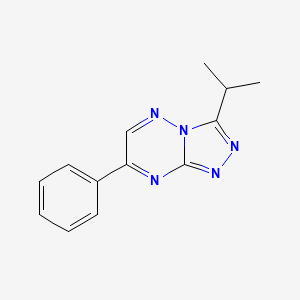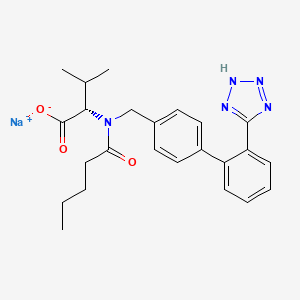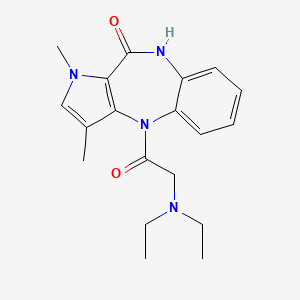
2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrimidinone core, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) typically involves multi-step organic synthesis. The starting materials often include pyrimidinone derivatives and various chlorinating agents. The reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under conditions such as reflux in polar solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinone compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic properties, such as antiviral or anticancer activities.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyrimidinone derivatives: These compounds share the pyrimidinone core and may have similar biological activities.
Chlorinated pyrimidines: Compounds with chloro substituents on the pyrimidine ring.
Phosphorinyl derivatives: Compounds containing the phosphorinyl group.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
94427-53-9 |
|---|---|
Formule moléculaire |
C9H10ClN3O7P- |
Poids moléculaire |
338.62 g/mol |
Nom IUPAC |
4-amino-5-chloro-1-[(6R,7R)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11ClN3O7P/c10-3-1-13(9(15)12-7(3)11)8-5(14)6-4(19-8)2-18-21(16,17)20-6/h1,4-6,8,14H,2H2,(H,16,17)(H2,11,12,15)/p-1/t4?,5-,6?,8-/m1/s1 |
Clé InChI |
AFPXPOIWLTZAAD-DVMOCUDESA-M |
SMILES isomérique |
C1C2C([C@H]([C@@H](O2)N3C=C(C(=NC3=O)N)Cl)O)OP(=O)(O1)[O-] |
SMILES canonique |
C1C2C(C(C(O2)N3C=C(C(=NC3=O)N)Cl)O)OP(=O)(O1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


